molecular formula C7H10N2OS B1602948 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone CAS No. 94284-66-9

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

Cat. No. B1602948
CAS RN: 94284-66-9
M. Wt: 170.23 g/mol
InChI Key: UDDDILVYEDVGMD-UHFFFAOYSA-N
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Description

“1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is a chemical compound with the molecular formula C7H10N2OS . It is synthesized from N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE .


Synthesis Analysis

The synthesis of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” involves the reaction of N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE . Thiazoles, which are members of the azole heterocycles, are synthesized via reaction with heterocyclic amines .


Molecular Structure Analysis

The molecular structure of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H11N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h11H,1-3H3, (H,8,9) .


Physical And Chemical Properties Analysis

The physical form of “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is solid . It has a molecular weight of 171.24 . The compound should be stored in a refrigerator .

Scientific Research Applications

Anticancer Applications

  • Synthesis for Anti-Breast Cancer Agents : Utilized as a building block in synthesizing thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Antiviral Activity

  • Synthesis of Derivatives with Antiviral Properties : Used in synthesizing novel heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby et al., 2006).

Immunomodulatory Effects

  • Immunosuppression and Immunostimulation : Key precursor in creating compounds demonstrating potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, along with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).

Synthesis of Heterocyclic Compounds

  • Creation of Dihydroisoxazoles : A precursor in the condensation process leading to the formation of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, useful in the preparation of diverse compound libraries (Milinkevich et al., 2008).

Antimicrobial Applications

  • Synthesis of Imidazo[2,1-b]thiazole Derivatives : Played a role in synthesizing derivatives with notable antimicrobial, antimalarial, and antitubercular activities, showcasing its versatility in drug development (Vekariya et al., 2017).

  • Antimicrobial and Antioxidant Activity : Acted as a precursor for new thiazole, arylidiene, and coumarin derivatives, exhibiting antimicrobial and antioxidant properties, including potential as antibacterial agents (Abdel-Wahab et al., 2011).

Synthesis of Bi- and Polycyclic Compounds

  • Role in Synthesizing Bi- and Polycyclic Compounds : Integral in synthesizing bi- and polynuclear heterocyclic compounds, combining various heterocyclic structural fragments, indicative of potential in creating compounds with varied physiological effects (2022).

Anticholinesterase Activities

  • Investigation in Anticholinesterase Activities : Central in the synthesis of tetrazole derivatives evaluated for their anticholinesterase activities, highlighting its potential in neurodegenerative disease research (Mohsen et al., 2014).

Hantzsch Thiazole Synthesis

  • Facilitating Hantzsch Thiazole Synthesis : Used in synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a process that underscores its utility in producing complex heterocyclic structures (Kamila et al., 2012).

Fungicidal Activity

  • Synthesis of Derivatives with Fungicidal Activity : Used in the preparation of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, with one compound showing moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).

Safety And Hazards

The safety information for “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that dusty air mixtures may ignite or explode .

properties

IUPAC Name

1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDDILVYEDVGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628007
Record name 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone

CAS RN

94284-66-9
Record name 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Shao, S Shi, S Huang, AJ Hole… - Journal of medicinal …, 2013 - ACS Publications
Cancer cells often have a high demand for antiapoptotic proteins in order to resist programmed cell death. CDK9 inhibition selectively targets survival proteins and reinstates apoptosis …
Number of citations: 125 pubs.acs.org
MB Donald, KX Rodriguez, H Shay, PW Phuan… - Bioorganic & medicinal …, 2012 - Elsevier
Copper catalyzed azide-alkyne cycloaddition (CuAAC) chemistry is reported for the construction of previously unknown 5-(1H-1,2,3-triazol-1-yl)-4,5′-bithiazoles from 2-bromo-1-(thiazol…
Number of citations: 18 www.sciencedirect.com
C Tratrat, M Haroun, I Xenikakis… - Current Topics in …, 2019 - ingentaconnect.com
Background: Thiazole derivates as well as chalcones, are very important scaffold for medicinal chemistry. Literature survey revealed that they possess wide spectrum of biological …
Number of citations: 25 www.ingentaconnect.com
A Ayati, S Emami, A Asadipour, A Shafiee… - European Journal of …, 2015 - Elsevier
3-Thiazole is one of the most important scaffolds in heterocyclic chemistry and drug design and discovery. It is widely found in diverse pharmacologically active substances and in some …
Number of citations: 366 www.sciencedirect.com
MF Arshad, A Alam, AA Alshammari, MB Alhazza… - Molecules, 2022 - mdpi.com
For many decades, the thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) …
Number of citations: 32 www.mdpi.com
K Liaras, A Geronikaki, J Glamočlija, A Ćirić… - Bioorganic & medicinal …, 2011 - Elsevier
As part of ongoing studies in developing new antimicrobials, we report the synthesis of a new class of structurally novel derivatives, that incorporate two known bioactive structures a …
Number of citations: 190 www.sciencedirect.com
M Ritter, R Mastelari Martins, D Dias… - Letters in Organic …, 2014 - ingentaconnect.com
The increasing resistance of bacteria and fungi to antimicrobial drugs has been a matter of concern in public health in the last decades. The continuing need for novel therapeutic …
Number of citations: 41 www.ingentaconnect.com
ΚΣ Λιάρας - 2010 - ikee.lib.auth.gr
Στην εργασία αυτή σχεδιάστηκαν και συντέθηκαν δεκαπέντε (15) νέες υποκατεστημένες και μη (E)-1-(4-μεθυλο-2-(μεθυλαμινο) θειαζολ-5-υλο)-3-φαινυλοπροπ-2-εν-1-όνες. Ο σχεδιασμός …
Number of citations: 0 ikee.lib.auth.gr

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